molecular formula C7H15Cl2N3O3 B7971484 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride

Cat. No.: B7971484
M. Wt: 260.12 g/mol
InChI Key: MSLOTGSONMSCEM-UHFFFAOYSA-N
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Description

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride is a chemical compound known for its role as a selective inhibitor of protein kinase D enzymes. This compound has been studied for its potential to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D, which in turn activates the PI3K/AKT signaling pathway .

Chemical Reactions Analysis

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of protein kinase D enzymes.

    Biology: It helps in maintaining the pluripotency of embryonic stem cells, making it valuable in stem cell research.

    Medicine: Potential therapeutic applications include the development of treatments for diseases where protein kinase D plays a role.

    Industry: It can be used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT pathway is crucial for cell survival, growth, and proliferation. By modulating this pathway, this compound helps maintain the undifferentiated state of embryonic stem cells .

Comparison with Similar Compounds

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride can be compared with other protein kinase D inhibitors. Similar compounds include:

  • CID 755673
  • CID 755674
  • CID 755675

What sets this compound apart is its specific ability to maintain the pluripotency of embryonic stem cells by uniquely activating the PI3K/AKT signaling pathway .

Properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH.2H2O/c1-4-9-6-3-8-2-5(6)7(11)10-4;;;;/h8H,2-3H2,1H3,(H,9,10,11);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLOTGSONMSCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CNC2.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CNC2.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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